molecular formula C31H40O8 B1249568 Pubescene C

Pubescene C

Cat. No. B1249568
M. Wt: 540.6 g/mol
InChI Key: UAKCWZDVHJZVRU-DFICWMDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pubescene C is a natural product found in Euphorbia hirsuta and Euphorbia platyphyllos with data available.

Scientific Research Applications

Research Trends in Native Brazilian Plants

  • Campomanesia Genus Research : Campomanesia, which includes species like C. pubescens, has been a focus of research in Brazil. The scientometric analysis indicates a growing interest in this genus for its potential medicinal use and integration into Brazil's health system (Steckelberg et al., 2022).

Jatrophane Diterpenes from Euphorbia Pubescens

  • New Diterpenes Discovery : Research has identified new macrocyclic jatrophane diterpene polyesters, named pubescenes, including Pubescene C, from Euphorbia pubescens. These compounds have shown moderate inhibitory effects on certain cancer cell lines (Valente et al., 2003).
  • MDR Reversing Activity : Pubescenes from Euphorbia pubescens have demonstrated strong activity in reversing multidrug resistance in mouse lymphoma cells, suggesting potential applications in cancer treatment (Valente et al., 2004).

Bioactive Diterpenoids

  • Bioactivity in Human Tumor Cell Lines : Diterpenes from Euphorbia pubescens, including previously described pubescene D and new compounds, have shown activity against human tumor cell lines, indicating their potential therapeutic applications (Valente et al., 2004).

Other Relevant Research

  • PubChem Database for Chemical Information : The PubChem database is a significant resource for information on chemical substances, including those related to Pubescene C, providing a comprehensive database for researchers in various fields (Kim et al., 2015).

properties

Product Name

Pubescene C

Molecular Formula

C31H40O8

Molecular Weight

540.6 g/mol

IUPAC Name

[(1S,2S,3aR,5E,9R,11R,12E,13aS)-1,9-diacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-4-oxo-1,2,3,7,9,10,11,13a-octahydrocyclopenta[12]annulen-11-yl] benzoate

InChI

InChI=1S/C31H40O8/c1-18-13-14-30(6,7)26(37-21(4)32)16-25(39-29(35)23-11-9-8-10-12-23)19(2)15-24-27(38-22(5)33)20(3)17-31(24,36)28(18)34/h8-13,15,20,24-27,36H,14,16-17H2,1-7H3/b18-13+,19-15+/t20-,24-,25+,26+,27-,31+/m0/s1

InChI Key

UAKCWZDVHJZVRU-DFICWMDASA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)/C=C(/[C@@H](C[C@H](C(C/C=C(/C2=O)\C)(C)C)OC(=O)C)OC(=O)C3=CC=CC=C3)\C)O

Canonical SMILES

CC1CC2(C(C1OC(=O)C)C=C(C(CC(C(CC=C(C2=O)C)(C)C)OC(=O)C)OC(=O)C3=CC=CC=C3)C)O

synonyms

pubescene C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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